9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer, Anti-HIV, and Antimicrobial Activities
A study reported the synthesis of triazino and triazolo[4,3-e]purine derivatives, including compounds structurally related to "9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione," and their evaluation for anticancer, anti-HIV-1, and antimicrobial activities. Some of these derivatives exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Moreover, specific compounds displayed moderate anti-HIV-1 activity and antimicrobial efficacy against pathogens like P. aeruginosa and S. aureus, without notable antifungal activity (Ashour et al., 2012).
Metal Complexation and Supramolecular Chemistry
Another area of interest is the interaction of purine derivatives with divalent cations to form solid complexes. Research focusing on 8-azaxanthinato salts of divalent metal aquacomplexes, involving structures related to the compound of interest, highlighted the role of second-sphere interactions. These interactions, primarily hydrogen bonds, contribute to the formation of superstructures that could have implications in materials science and coordination chemistry (Maldonado et al., 2009).
Anticancer Agents and Molecular Docking
Further research on novel fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which share structural features with the compound , has demonstrated potent anti-proliferative activity against human cancer cell lines. Molecular docking studies complemented these findings, suggesting potential mechanisms of action that could inform the design of new anticancer agents (Sucharitha et al., 2021).
Green Chemistry and Synthesis
Innovations in green chemistry have led to the development of environmentally friendly synthesis methods for related purine derivatives. A study highlighted a catalyst-free and solvent-free approach for synthesizing dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating a commitment to reducing the environmental impact of chemical synthesis (Karami et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-5-(2-methylpropyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-11(2)10-23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKBECZWUWPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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